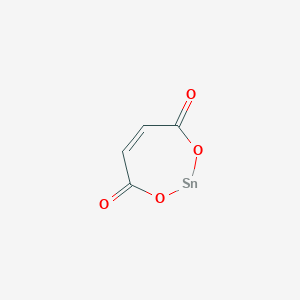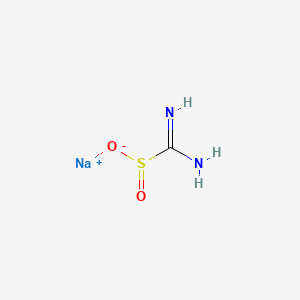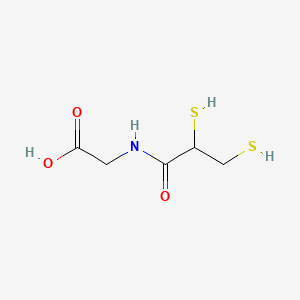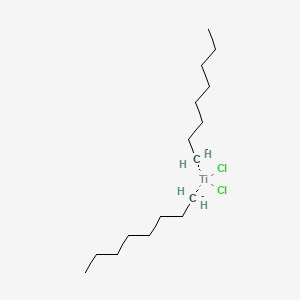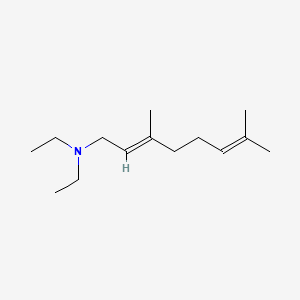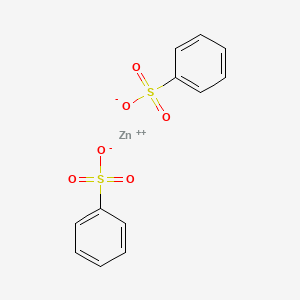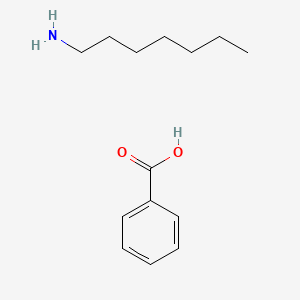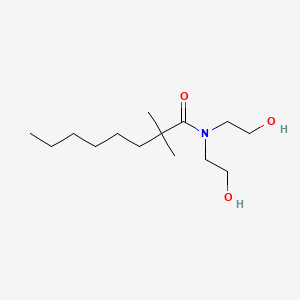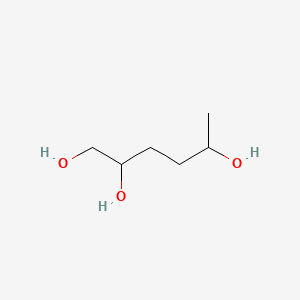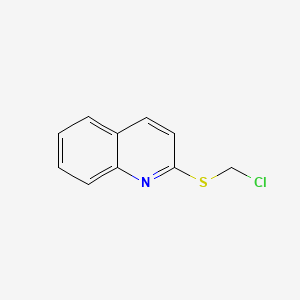
Quinoline, 2-((chloromethyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2-((chloromethyl)thio)-: is a heterocyclic aromatic organic compound that features a quinoline core with a chloromethylthio substituent at the second position. Quinoline derivatives are known for their wide range of applications in medicinal, bioorganic, agrochemical, and industrial chemistry . The presence of the double ring structure and a heteroatom (nitrogen) in quinolines allows them to participate in various chemical transformations .
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Quinoline, 2-((chloromethyl)thio)- typically begins with quinoline as the core structure.
Thioether Formation: The chloromethylated quinoline is then reacted with a thiol compound, such as thiourea, under basic conditions to form the thioether linkage.
Industrial Production Methods: Industrial production of Quinoline, 2-((chloromethyl)thio)- may involve continuous flow processes to ensure high yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
化学反应分析
Types of Reactions:
Oxidation: Quinoline, 2-((chloromethyl)thio)- can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chloromethyl group can be substituted with various nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry: Quinoline, 2-((chloromethyl)thio)- is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in various chemical transformations .
Biology and Medicine: Quinoline derivatives have shown significant biological activities, including antimalarial, antibacterial, antiviral, and anti-inflammatory properties. Quinoline, 2-((chloromethyl)thio)- may serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, Quinoline, 2-((chloromethyl)thio)- is used in the production of dyes, pigments, and agrochemicals. Its derivatives are also employed in the development of materials with specific electronic and optical properties .
作用机制
The mechanism of action of Quinoline, 2-((chloromethyl)thio)- involves its interaction with molecular targets such as enzymes and receptors. The chloromethylthio group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can disrupt cellular processes and exert therapeutic effects .
相似化合物的比较
2-(Chloromethyl)quinoline: Lacks the thioether group, making it less reactive in certain chemical transformations.
Quinoline-2-thione: Contains a thione group instead of a chloromethylthio group, leading to different reactivity and biological activity.
Uniqueness: Quinoline, 2-((chloromethyl)thio)- is unique due to the presence of both a chloromethyl and a thioether group, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .
属性
CAS 编号 |
62601-19-8 |
|---|---|
分子式 |
C10H8ClNS |
分子量 |
209.70 g/mol |
IUPAC 名称 |
2-(chloromethylsulfanyl)quinoline |
InChI |
InChI=1S/C10H8ClNS/c11-7-13-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H,7H2 |
InChI 键 |
LFQJMJHMMNGWPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


